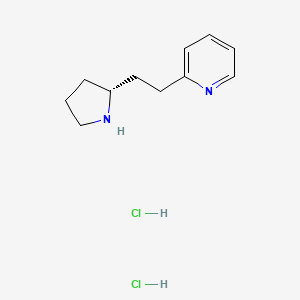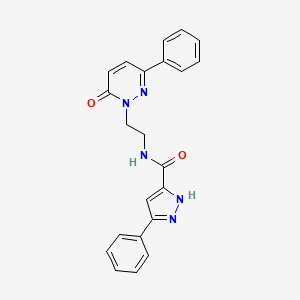
N-(2-((5-Methylisoxazol-3-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C12H12N4O4 and its molecular weight is 276.252. The purity is usually 95%.
BenchChem offers high-quality N-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymorphismusstudien und Kristall-Engineering
Polymorphismus bezieht sich auf die Fähigkeit einer Verbindung, in mehreren kristallinen Formen zu existieren. Im Fall von N1,N3-Bis(5-methylisoxazol-3-yl)malonamid haben Forscher die supramolekularen Strukturen und Kristallisationsmechanismen untersucht . Die Verbindung kann drei verschiedene Formen annehmen: zwei polymorphe Formen und ein Solvat. Eine eingehende Analyse von Wechselwirkungen und Energiegehalt ergab, dass das Vorhandensein von Dimethylsulfoxid (DMSO) die Bildung dieser Formen beeinflusste. Das Verständnis von Polymorphismus ist entscheidend für die Medikamentenentwicklung, da verschiedene Kristallformen unterschiedliche Löslichkeit, Stabilität und Bioverfügbarkeit aufweisen können.
Synthese von Isoxazolen
Isoxazole sind fünfringige heterozyklische Verbindungen, die ein Sauerstoff- und ein Stickstoffatom im Ring enthalten. Forscher haben verschiedene Synthesemethoden zur Herstellung von Isoxazolen untersucht, darunter solche, die N1,N3-Bis(5-methylisoxazol-3-yl)malonamid beinhalten. Diese Methoden tragen zur Entwicklung neuer Pharmazeutika, Agrochemikalien und Materialien bei . Das zentrale Kohlenstoffatom im Molekül ermöglicht Flexibilität, was zur Bildung mehrerer polymorpher Formen führt.
Arzneimittelentwicklung und Hybridmoleküle
N1,N3-Bis(5-methylisoxazol-3-yl)malonamid kann als Baustein für die Entwicklung von Hybridmolekülen mit potenziellen pharmakologischen Aktivitäten dienen. Forscher haben seine Struktur durch Anbringen anderer funktioneller Gruppen modifiziert und so Arzneimittelhybride erzeugt. Beispielsweise wurden durch Modifizieren der freien Aminogruppen Arzneimittelhybride unter Verwendung von Verbindungen wie 4-Aminoantipyrin, Sulfamethoxazol, Pyrazinamid und Isoniazid entwickelt . Diese Hybride können verbesserte biologische Eigenschaften oder neuartige therapeutische Wirkungen aufweisen.
Wirkmechanismus
Target of Action
It is known that compounds with an isoxazole ring, such as 5-methylisoxazole, have a wide spectrum of biological activities and therapeutic potential . They have been found to exhibit prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Mode of Action
The presence of the isoxazole ring and its substitutions are known to impart different activities . The compound’s interaction with its targets likely involves the formation of bonds and interactions at the molecular level, leading to changes in the target’s function or structure.
Biochemical Pathways
Compounds with an isoxazole ring are known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Given the wide range of biological activities associated with isoxazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Eigenschaften
IUPAC Name |
N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-7-4-9(16-20-7)15-11(18)6-14-12(19)8-2-3-10(17)13-5-8/h2-5H,6H2,1H3,(H,13,17)(H,14,19)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXADZRDFAIRSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CNC(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2455013.png)

![4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B2455015.png)
![3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2455018.png)
![2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B2455021.png)
![N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2455023.png)

![ethyl 2-{2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2455025.png)
![3-(4-bromobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2455028.png)
![N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(phenylsulfanyl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2455029.png)
![2-([1,1'-biphenyl]-4-yl)-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)acetamide](/img/structure/B2455031.png)

![2-Chloro-N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B2455033.png)
